2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide
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Overview
Description
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide is a complex organic compound with the molecular formula C15H12N4O3 and a molecular weight of 296.29 g/mol . This compound is notable for its unique structure, which includes both an imidazo[1,2-a]pyridine core and a benzodioxole moiety.
Preparation Methods
The synthesis of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of catalysts such as palladium or copper.
Introduction of the benzodioxole group: This step may involve the use of a benzo dioxole precursor, which is coupled to the imidazo[1,2-a]pyridine core using a coupling reaction.
Formation of the carbohydrazide group:
Chemical Reactions Analysis
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation, but it is believed to exert its effects through modulation of specific signaling pathways .
Comparison with Similar Compounds
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide can be compared with other similar compounds, such as:
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine: This compound lacks the carbohydrazide group and may have different chemical and biological properties.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c16-18-15(20)10-2-4-14-17-11(7-19(14)6-10)9-1-3-12-13(5-9)22-8-21-12/h1-7H,8,16H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSPGRFDWXJLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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